molecular formula C14H23FN4 B12228482 N-[1-(3-fluoropropyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(3-fluoropropyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12228482
M. Wt: 266.36 g/mol
InChI Key: VHPHJLFDMNTKKK-UHFFFAOYSA-N
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Description

N-[1-(3-fluoropropyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluoropropyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure high efficiency, scalability, and cost-effectiveness. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluoropropyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired products with high yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperidine or pyrimidine derivatives .

Scientific Research Applications

N-[1-(3-fluoropropyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular signaling modulation.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(3-fluoropropyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways and cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

N-[1-(3-fluoropropyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific structural features, such as the presence of the fluoropropyl group and the pyrimidin-2-amine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H23FN4

Molecular Weight

266.36 g/mol

IUPAC Name

N-[1-(3-fluoropropyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C14H23FN4/c1-12-9-16-14(17-10-12)18(2)13-5-3-7-19(11-13)8-4-6-15/h9-10,13H,3-8,11H2,1-2H3

InChI Key

VHPHJLFDMNTKKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)CCCF

Origin of Product

United States

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